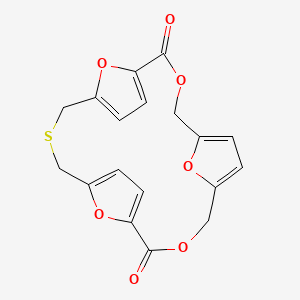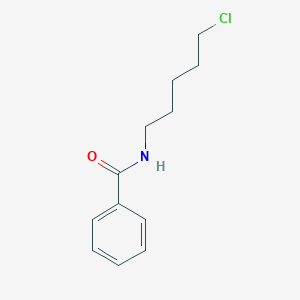
n-(5-Chloropentyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloropentyl)benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring. This compound is specifically distinguished by the presence of a chloropentyl group attached to the nitrogen atom of the amide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloropentyl)benzamide typically involves the reaction of 5-chloropentylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{COCl} + \text{Cl(CH}_2\text{)}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CONH(CH}_2\text{)}_5\text{Cl} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-(5-Chloropentyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropentyl group can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chlorine atom.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Aplicaciones Científicas De Investigación
N-(5-Chloropentyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(5-Chloropentyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, this compound can interact with receptors on cell surfaces, modulating cellular signaling pathways and affecting various physiological processes.
Comparación Con Compuestos Similares
- N-(5-Fluoropentyl)benzamide
- N-(5-Bromopentyl)benzamide
- N-(5-Iodopentyl)benzamide
Comparison: N-(5-Chloropentyl)benzamide is unique due to the presence of the chlorine atom in the chloropentyl group. This chlorine atom can influence the compound’s reactivity, solubility, and biological activity. Compared to its fluorinated, brominated, and iodinated analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
74098-30-9 |
|---|---|
Fórmula molecular |
C12H16ClNO |
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
N-(5-chloropentyl)benzamide |
InChI |
InChI=1S/C12H16ClNO/c13-9-5-2-6-10-14-12(15)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15) |
Clave InChI |
NJQCUAXRNDFCBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
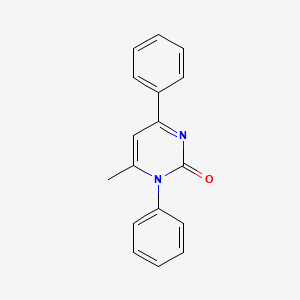
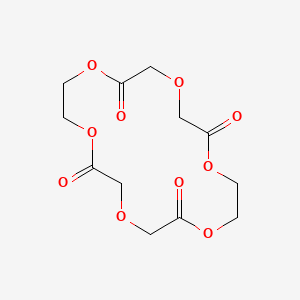
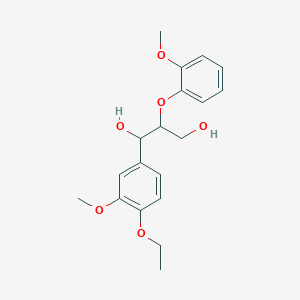
![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
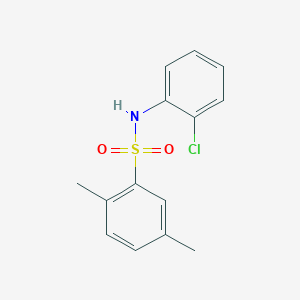
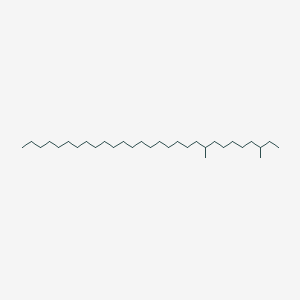
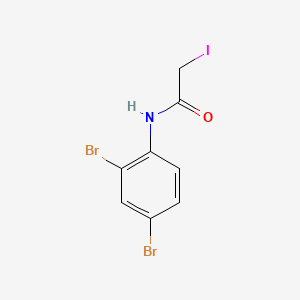
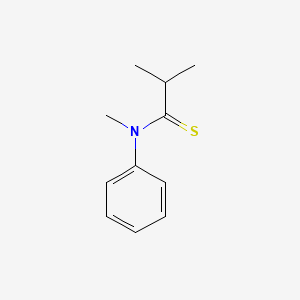
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)
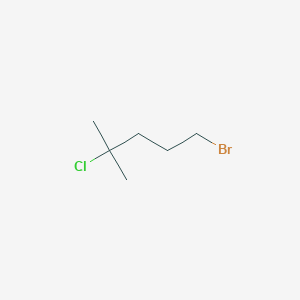
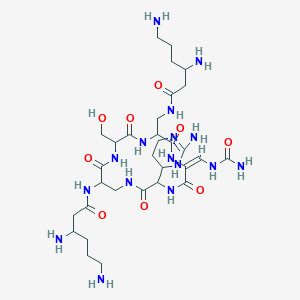
![Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate](/img/structure/B14453884.png)
